1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidin-4-ol
CAS No.: 887222-73-3
Cat. No.: VC5026019
Molecular Formula: C21H22N4O4S
Molecular Weight: 426.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887222-73-3 |
|---|---|
| Molecular Formula | C21H22N4O4S |
| Molecular Weight | 426.49 |
| IUPAC Name | 2-(furan-2-yl)-5-[(4-hydroxypiperidin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C21H22N4O4S/c1-28-15-5-2-4-13(12-15)17(24-9-7-14(26)8-10-24)18-20(27)25-21(30-18)22-19(23-25)16-6-3-11-29-16/h2-6,11-12,14,17,26-27H,7-10H2,1H3 |
| Standard InChI Key | SDFXNKMAMMIRHZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates multiple heterocyclic systems:
-
Triazolo[3,2-b][1,thiazole core: A fused bicyclic system comprising a 1,2,4-triazole ring condensed with a 1,3-thiazole ring. This scaffold is known for its metabolic stability and ability to engage in hydrogen bonding .
-
Furan-2-yl substituent: A five-membered oxygen-containing heterocycle at position 2 of the triazolo-thiazole system, contributing to electronic modulation and potential π-π stacking interactions.
-
3-Methoxyphenyl group: Attached via a methylene bridge, this aryl group introduces steric bulk and hydrophobicity, potentially enhancing membrane permeability.
-
Piperidin-4-ol moiety: A six-membered nitrogen-containing ring with a hydroxyl group at position 4, offering hydrogen-bonding capacity and structural rigidity.
Physicochemical Data
Key molecular properties are summarized below:
The presence of multiple hydrogen bond donors (e.g., hydroxyl groups) and acceptors (e.g., triazole nitrogen atoms) suggests moderate polarity, though solubility data remain unreported.
Synthesis and Optimization Strategies
Reaction Pathways
Synthesis involves multi-step organic transformations, typically including:
-
Formation of the triazolo-thiazole core: Cyclocondensation of thiosemicarbazides with α-haloketones or via [3+2] cycloaddition reactions .
-
Introduction of the furan-2-yl group: Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using furan-2-boronic acid.
-
Methoxyphenyl incorporation: Alkylation or Friedel-Crafts-type reactions to attach the 3-methoxyphenyl moiety.
-
Piperidine ring functionalization: Reductive amination or nucleophilic substitution to install the 4-hydroxypiperidine group.
Purification and Characterization
-
Chromatography: Silica gel column chromatography is employed for intermediate purification, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane gradients).
-
Crystallization: Final product recrystallization from ethanol/water mixtures enhances purity.
-
Spectroscopic validation:
Biological Activities and Mechanistic Insights
Structure-Activity Relationships (SAR)
-
Triazole ring: Essential for metal ion chelation (e.g., CYP51 heme iron).
-
Furan substituent: Enhances lipophilicity, improving cellular uptake.
-
Methoxyphenyl group: Modulates electron density, influencing target affinity.
-
Piperidin-4-ol: Augments solubility and pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Considerations
Stability and Reactivity
-
pH-dependent hydrolysis: The hydroxyl and amine groups may undergo protonation/deprotonation, affecting solubility in physiological buffers.
-
Oxidative susceptibility: The furan ring is prone to oxidation, necessitating formulation under inert conditions.
Predicted ADMET Profiles
-
Absorption: Moderate gastrointestinal permeability due to balanced logP (~2.5).
-
Metabolism: Hepatic cytochrome P450-mediated oxidation (CYP3A4/2D6) likely generates hydroxylated metabolites.
-
Toxicity: Preliminary in silico models suggest low genotoxic risk, though in vivo validation is required.
Future Research Directions
Synthetic Chemistry Priorities
-
Catalyst optimization: Transition metal-catalyzed reactions to improve yield and stereoselectivity.
-
Green chemistry approaches: Solvent-free mechanochemical synthesis to reduce environmental impact .
Biological Evaluation
-
In vivo efficacy studies: Murine models of fungal and bacterial infections to establish therapeutic indices .
-
Target deconvolution: Proteomic profiling to identify off-target interactions.
Formulation Development
-
Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers to enhance bioavailability.
-
Prodrug strategies: Phosphate ester derivatives to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume